molecular formula C10H14O4 B1664288 (+-)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one CAS No. 154037-62-4

(+-)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one

Cat. No. B1664288
M. Wt: 198.22 g/mol
InChI Key: AYPZPAWTWLZVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB 5046A is a chlorosis-inducing substance isolated from Nodulisporium sp.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods

    Research has focused on the synthesis of compounds related to (±)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one, highlighting various methods and steps involved. For instance, Oliver, Waters, and Lusby (1990) detailed the synthesis of 2-Dodecanoyl-3,5-dihydroxy-2-cyclohexen-1-one, a compound identified from the exudate of lace bug nymphs, involving key steps like cyclohexanedione ring construction and oxidative desilylation (Oliver, Waters, & Lusby, 1990).

  • Chemical Reactions and Properties

    Studies like those by Yamada and Suemune (2000) have investigated the reactivity of 3-substituted 4-methyl-4-(3-oxobutyl)-2-cyclohexen-1-ones in the presence of Lewis acid and a 1,2-diol. Their work contributes to understanding the factors influencing ring formation and offers novel methodologies for preparing decalin skeletons (Yamada & Suemune, 2000).

Applications in Catalysis

  • Catalytic Activity

    Research by Cao, Yu, Peng, and Wang (2014) on nitrogen-doped carbon nanotubes as metal-free catalysts in the selective allylic oxidation of cyclohexene, demonstrated the catalytic role of these nanotubes in enhancing activity and selectivity for 2-cyclohexen-1-one (Cao, Yu, Peng, & Wang, 2014).

  • Oxidative Aromatization

    Horiuchi, Fukunishi, Kajita, Yamaguchi, Kiyomiya, and Kiji (1991) explored the oxidative aromatization of α,β-unsaturated cyclohexenones, a process applicable to 2-cyclohexen-1-one derivatives, using iodine–cerium(IV) ammonium nitrate in alcohols, leading to the formation of alkyl phenyl ethers (Horiuchi, Fukunishi, Kajita, Yamaguchi, Kiyomiya, & Kiji, 1991).

Biochemical and Pharmacological Studies

  • Inhibition Studies: Lin, Lin, Lin, and Yang (2000) discovered that 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one is a potent, low molecular weight inhibitor of 4-hydroxyphenylpyruvate dioxygenase, highlighting the crucial role of carbonyl groups in inhibition activity (Lin, Lin, Lin, & Yang, 2000).

properties

CAS RN

154037-62-4

Product Name

(+-)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

5-hydroxy-2-(1-hydroxybutylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C10H14O4/c1-2-3-7(12)10-8(13)4-6(11)5-9(10)14/h6,11-12H,2-5H2,1H3

InChI Key

AYPZPAWTWLZVCJ-UHFFFAOYSA-N

SMILES

CCCC(=C1C(=O)CC(CC1=O)O)O

Canonical SMILES

CCCC(=C1C(=O)CC(CC1=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-butyryl-3,5-dihydroxycyclohex-2-ene-1-one
AB 5046A
AB-5046A
AB5046A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+-)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one
Reactant of Route 2
(+-)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one
Reactant of Route 3
(+-)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one
Reactant of Route 4
(+-)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one
Reactant of Route 5
(+-)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one
Reactant of Route 6
(+-)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one

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